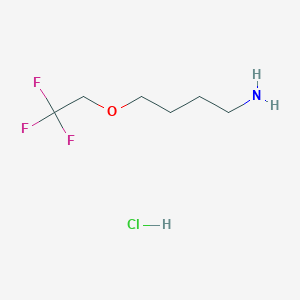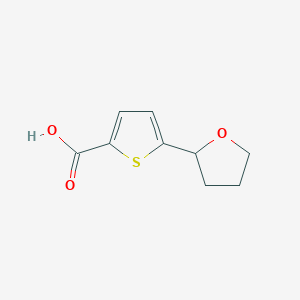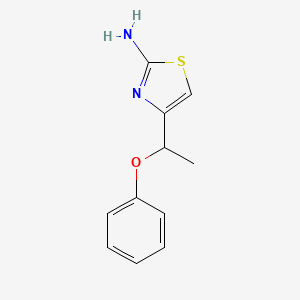![molecular formula C9H14ClNO B1463326 3-[1-(甲基氨基)乙基]苯酚盐酸盐 CAS No. 1269152-23-9](/img/structure/B1463326.png)
3-[1-(甲基氨基)乙基]苯酚盐酸盐
描述
3-[1-(Methylamino)ethyl]phenol hydrochloride is a useful research compound. Its molecular formula is C9H14ClNO and its molecular weight is 187.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[1-(Methylamino)ethyl]phenol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[1-(Methylamino)ethyl]phenol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药:血管收缩剂
3-[1-(甲基氨基)乙基]苯酚盐酸盐在结构上与苯肾上腺素相关,苯肾上腺素是一种众所周知的血管收缩剂 . 它在医疗环境中用于提高因严重低血压而导致血压下降的患者的血压,尤其是在麻醉期间 . 该化合物收缩血管的能力使其在控制低血压状态方面具有价值。
生物化学:线粒体功能评估
在生物化学研究中,该化合物已被用于研究体内线粒体氧张力和功能 . 它是原卟啉IX-三线态寿命技术(PpIX-TSLT)的一部分,该技术是一种通过皮肤测量来评估线粒体功能的新方法。
药理学:鼻腔减充血剂
该化合物的药理学应用包括其作为鼻腔减充血剂的使用,这是由于其拟交感神经作用 . 它作用于肾上腺素受体,减少鼻腔肿胀,缓解鼻塞。
分析化学:参考化合物
在分析化学中,3-[1-(甲基氨基)乙基]苯酚盐酸盐用作各种分析方法的参考化合物。 它有助于校准仪器和验证分析程序,确保化学分析的准确性和精确度 .
有机合成:活性药物中间体
该化学品用作合成旋光活性醇(包括苯肾上腺素)的中间体 . 多阶段过程涉及酶催化步骤,突出了其在药物生产中的重要性。
材料科学:有机结构单元
在材料科学中,该化合物被认为是有机结构单元。 它可以用来合成更复杂的分子和材料,从而有助于开发具有潜在应用的新化合物,这些化合物可用于各个行业 .
作用机制
Target of Action
The primary targets of 3-[1-(Methylamino)ethyl]phenol hydrochloride are the alpha-1 adrenergic receptors, specifically ADRA1A, ADRA1B, and ADRA1D . These receptors play a crucial role in the regulation of various physiological processes, including vascular smooth muscle contraction, cardiac output, and neurotransmitter release from sympathetic nerves.
Mode of Action
3-[1-(Methylamino)ethyl]phenol hydrochloride interacts with its targets, the alpha-1 adrenergic receptors, by acting as an agonist . This means it binds to these receptors and activates them, triggering a series of intracellular events. The activation of these receptors leads to the constriction of blood vessels and an increase in blood pressure.
Biochemical Pathways
Upon activation of the alpha-1 adrenergic receptors by 3-[1-(Methylamino)ethyl]phenol hydrochloride, the G-protein coupled receptor pathway is stimulated. This leads to the activation of phospholipase C, which then catalyzes the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions from intracellular stores, while DAG activates protein kinase C. These events lead to various downstream effects, including smooth muscle contraction and neurotransmitter release .
Result of Action
The molecular and cellular effects of 3-[1-(Methylamino)ethyl]phenol hydrochloride’s action primarily involve the constriction of blood vessels and an increase in blood pressure. This is due to its agonistic action on the alpha-1 adrenergic receptors, leading to smooth muscle contraction in the vascular walls .
生化分析
Biochemical Properties
3-[1-(Methylamino)ethyl]phenol hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with adrenergic receptors, particularly the alpha-1 adrenergic receptor (ADRA1A), which is involved in the regulation of vascular tone and blood pressure . The nature of these interactions often involves binding to the receptor sites, leading to either activation or inhibition of the receptor’s function.
Cellular Effects
The effects of 3-[1-(Methylamino)ethyl]phenol hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the adrenergic signaling pathway, leading to increased intracellular calcium levels and subsequent cellular responses . Additionally, it has been observed to affect gene expression related to metabolic processes and stress responses.
Molecular Mechanism
The molecular mechanism of action of 3-[1-(Methylamino)ethyl]phenol hydrochloride involves its binding interactions with biomolecules. It binds to adrenergic receptors, leading to the activation of G-proteins and subsequent signaling cascades . This activation can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular metabolism. The compound’s ability to modulate these pathways makes it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[1-(Methylamino)ethyl]phenol hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained activation or inhibition of cellular pathways, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of 3-[1-(Methylamino)ethyl]phenol hydrochloride vary with different dosages in animal models. At low doses, it may exhibit minimal effects, while higher doses can lead to significant physiological changes. For instance, high doses of the compound have been associated with increased blood pressure and heart rate due to its adrenergic activity . Toxic or adverse effects at high doses include potential damage to cardiovascular tissues and other organs.
Metabolic Pathways
3-[1-(Methylamino)ethyl]phenol hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are responsible for its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 3-[1-(Methylamino)ethyl]phenol hydrochloride within cells and tissues involve specific transporters and binding proteins. It is known to be transported across cell membranes via adrenergic transporters and can accumulate in specific tissues such as the heart and blood vessels . This localization is crucial for its physiological effects and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-[1-(Methylamino)ethyl]phenol hydrochloride affects its activity and function. It is often found in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with cellular components and the modulation of cellular processes.
属性
IUPAC Name |
3-[1-(methylamino)ethyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10-2)8-4-3-5-9(11)6-8;/h3-7,10-11H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSJPQGOUYZOGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


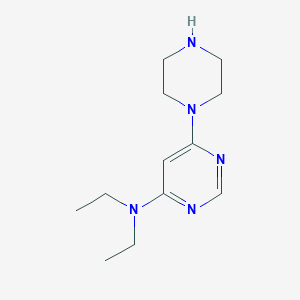
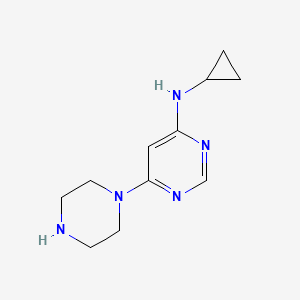
![2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1463245.png)
![(2E)-1-N-methyl-2-N-[(3-nitrophenyl)methylidene]benzene-1,2-diamine](/img/structure/B1463247.png)
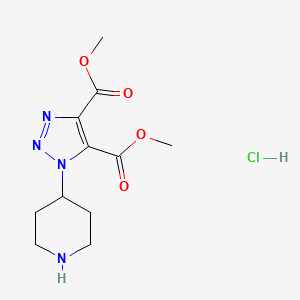
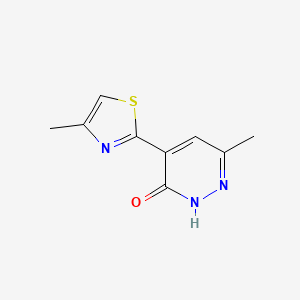

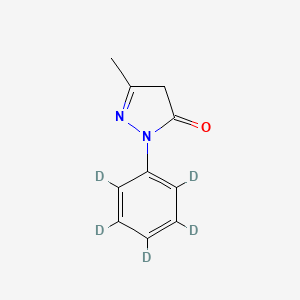
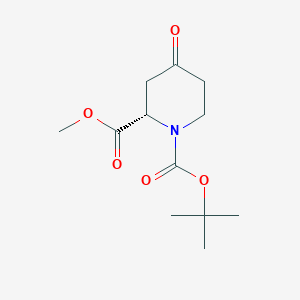
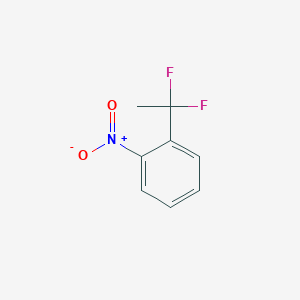
![4-[(4-Methoxypiperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1463263.png)
